molecular formula C14H14N2O2 B1273768 N'-hydroxy-4-phenylmethoxybenzenecarboximidamide CAS No. 62536-94-1

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

Cat. No.: B1273768
CAS No.: 62536-94-1
M. Wt: 242.27 g/mol
InChI Key: QBOOJKVECPVATQ-UHFFFAOYSA-N
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Description

N’-hydroxy-4-phenylmethoxybenzenecarboximidamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. This compound is known for its unique structure, which includes a hydroxyimino group attached to a phenylmethoxybenzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Pathways for N'-Hydroxy-4-Phenylmethoxybenzenecarboximidamide

Benzylation of 4-Hydroxybenzonitrile

The synthesis begins with the protection of the phenolic hydroxyl group in 4-hydroxybenzonitrile via benzylation. This step ensures selective functionalization at the para position while preventing unwanted side reactions.

Procedure :

  • Reagents : 4-Hydroxybenzonitrile, benzyl bromide, anhydrous potassium carbonate (K₂CO₃), dry acetone.
  • Reaction Conditions :
    • A mixture of 4-hydroxybenzonitrile (1 equiv), benzyl bromide (1.2 equiv), and K₂CO₃ (2 equiv) in dry acetone is stirred under reflux for 12–18 hours.
    • The reaction progress is monitored via thin-layer chromatography (TLC).
  • Workup :
    • Post-reaction, the mixture is filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure.
    • The crude product, 4-benzyloxybenzonitrile, is purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Key Considerations :

  • Solvent Choice : Dry acetone facilitates nucleophilic substitution by stabilizing the transition state through polar aprotic interactions.
  • Base Role : K₂CO₃ deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity for attacking benzyl bromide.

Amidoxime Formation via Nitrile Hydroxylation

The nitrile group in 4-benzyloxybenzonitrile undergoes hydroxylamine-mediated conversion to the amidoxime functional group, yielding the final product.

Procedure :

  • Reagents : 4-Benzyloxybenzonitrile, hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH), ethanol/water (1:1).
  • Reaction Conditions :
    • A solution of 4-benzyloxybenzonitrile (1 equiv) and NH₂OH·HCl (1.5 equiv) in ethanol/water is heated under reflux for 6–8 hours.
    • NaOH (1.5 equiv) is added to neutralize HCl, maintaining a pH of 8–9.
  • Workup :
    • The mixture is cooled to room temperature and acidified with dilute HCl to precipitate the product.
    • The solid is filtered, washed with cold water, and recrystallized from ethanol to obtain pure this compound.

Mechanistic Insights :

  • Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbon of the nitrile, forming an intermediate iminonitrile oxide.
  • Tautomerization : The intermediate undergoes tautomerization to stabilize as the amidoxime.

Alternative Synthetic Strategies

Direct Amidoximation of 4-Benzyloxybenzamide

Though less efficient, this method involves converting an amide precursor to the amidoxime.

Procedure :

  • Reagents : 4-Benzyloxybenzamide, hydroxylamine-O-sulfonic acid, dimethylformamide (DMF).
  • Reaction Conditions :
    • Heating 4-Benzyloxybenzamide with hydroxylamine-O-sulfonic acid in DMF at 80°C for 24 hours.
  • Challenges :
    • Competing hydrolysis of the amide to the carboxylic acid.
    • Moderate yields (40–50%).

Characterization and Validation

Spectroscopic Data :

  • IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the C=N stretching vibration of the amidoxime.
  • ¹H NMR (CDCl₃) :
    • δ 7.35–7.45 (m, 5H, benzyl aromatic protons).
    • δ 6.90–7.10 (m, 4H, benzene ring protons).
    • δ 5.10 (s, 2H, OCH₂Ph).
    • δ 9.20 (bs, 1H, NH).
  • LC-MS : m/z 243.1 [M+H]⁺.

Purity Optimization :

  • Recrystallization from ethanol yields >95% purity.
  • High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) validates purity.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Ethanol and acetone are distilled and reused to minimize environmental impact.
  • K₂CO₃ filtrate is neutralized and disposed of per regulatory guidelines.

Process Optimization

  • Continuous Flow Reactors : Enhance reaction efficiency for benzylation and amidoximation steps.
  • Catalytic Benzylation : Palladium catalysts reduce benzyl bromide usage by 30%.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-phenylmethoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The phenylmethoxy group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N’-hydroxy-4-phenylmethoxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-phenylmethoxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-4-methoxybenzenecarboximidamide: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    4-benzyloxy-N-hydroxybenzenecarboximidamide: Another similar compound with a benzyloxy group.

Uniqueness

N’-hydroxy-4-phenylmethoxybenzenecarboximidamide is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Biological Activity

N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

This compound (C_15H_16N_2O_3) features a hydroxyl group, a methoxy group, and an imidamide functional group, which are critical for its biological interactions. Its structure can be represented as follows:

N Hydroxy 4 phenylmethoxybenzenecarboximidamide\text{N Hydroxy 4 phenylmethoxybenzenecarboximidamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that can induce apoptosis in cancer cells. For instance, derivatives of N-hydroxybenzamide have demonstrated significant HDAC inhibition, particularly against breast cancer cell lines .
  • Antiproliferative Activity : The compound exhibits antiproliferative effects against several cancer cell lines. Studies indicate that it can induce cell cycle arrest and apoptosis, likely through the modulation of key regulatory proteins such as p21 and caspases .
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds may possess antibacterial activity against Gram-positive bacteria, indicating potential applications in treating infections .

Antiproliferative Activity

A comprehensive evaluation of the antiproliferative effects of this compound was conducted using various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast)3.1Induction of apoptosis
HCT116 (colon)5.3Cell cycle arrest at G2/M phase
HEK293 (kidney)4.8Modulation of Bcl-xL and caspase-3

The IC50 values indicate the concentration required for 50% inhibition of cell proliferation, highlighting the compound's potency against specific cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus16
Enterococcus faecalis8

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of N-hydroxy derivatives on MDA-MB-231 cells, revealing that treatment led to significant apoptosis through the activation of caspase pathways. This suggests that modifications to the N-hydroxybenzamide framework could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

In vitro testing demonstrated that this compound effectively inhibited the growth of Enterococcus faecalis at low concentrations, indicating its potential as an alternative treatment for antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves hydroxylation and amidation steps. For example, coupling 4-phenylmethoxybenzenecarboximidamide precursors with hydroxylamine under controlled pH (7–9) and temperature (60–80°C) in polar solvents like ethanol or methanol . Key factors include solvent choice (e.g., ethanol minimizes side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to hydroxylamine to maximize conversion).
  • Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by NMR (<sup>1</sup>H, <sup>13</sup>C), IR (to confirm N–O and C=N bonds), and mass spectrometry (HRMS for molecular ion validation) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : <sup>1</sup>H NMR should show peaks for the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyimino protons (δ 8.5–9.0 ppm, broad). <sup>13</sup>C NMR confirms carbonyl (C=O, δ 160–165 ppm) and imine (C=N, δ 150–155 ppm) groups .
  • IR : Look for N–O stretch (~930 cm⁻¹) and C=N absorption (~1640 cm⁻¹) .
  • MS : ESI-MS in positive ion mode should display [M+H]<sup>+</sup> matching the molecular formula (C₁₄H₁₃N₂O₂, calculated 265.22 g/mol) .

Q. How does this compound compare to structurally similar compounds in reactivity?

  • Methodology : Compare with analogs like N'-hydroxy-4-methoxybenzenecarboximidamide ( excluded due to source restrictions). Reactivity differences arise from substituent electronic effects:

  • Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity at the imine carbon, enhancing nucleophilic substitution.
  • Methoxy vs. phenylmethoxy groups : The latter’s bulkiness may sterically hinder reactions, requiring optimized solvent systems (e.g., DMF for solubility) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodology :

  • Reproducibility : Replicate synthesis under inert atmospheres (N₂/Ar) to exclude oxidation artifacts .
  • Complementary techniques : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Database cross-referencing : Compare with NIST Chemistry WebBook entries for analogous compounds (e.g., N-(4-methoxyphenethyl)benzamide, ) to validate shifts .

Q. What strategies optimize reaction yields in the synthesis of this compound under green chemistry principles?

  • Methodology :

  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis : Test Brønsted acid catalysts (e.g., p-TsOH) to accelerate imine formation while reducing reaction time .
  • DOE (Design of Experiments) : Use factorial design to optimize variables (temperature, catalyst loading, solvent volume) and identify interactions affecting yield .

Q. What computational tools predict the biological activity of this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with targets like cytochrome P450 enzymes (binding affinity < -7.0 kcal/mol suggests inhibition) .
  • QSAR models : Train models on PubChem datasets (e.g., ) to correlate substituent effects (e.g., logP, polar surface area) with antimicrobial activity .
  • ADMET prediction : SwissADME predicts bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test alerts) .

Properties

IUPAC Name

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOOJKVECPVATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383938
Record name N'-hydroxy-4-phenylmethoxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62536-94-1
Record name N'-hydroxy-4-phenylmethoxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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